1-メチル-5-オキソピロリジン-3-カルボキサミド

説明

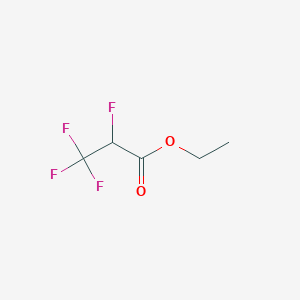

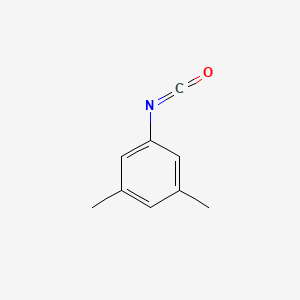

1-Methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of 5-oxopyrrolidine-3-carboxamides. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, with a ketone (oxo) group at the fifth position and a carboxamide group at the third position. The methyl group attached to the nitrogen of the pyrrolidine ring indicates that it is a substituted derivative of the parent compound.

Synthesis Analysis

The synthesis of related 5-oxopyrrolidine-3-carboxamides can be achieved through various methods. For instance, a one-pot Ugi reaction followed by regioselective cyclization has been developed to synthesize pyrrolidin-5-one-2-carboxamides, which are structurally similar to the compound of interest . Another approach involves a tandem Ugi condensation and intramolecular substitution starting from Baylis–Hillman bromides to produce 5-oxopyrrolidine-2-carboxamides . These methods demonstrate the versatility and efficiency of synthesizing such compounds under mild reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-oxopyrrolidine-3-carboxamide and its derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by X-ray diffraction analysis . Similarly, NMR spectroscopy, including 1D and 2D techniques, has been used to investigate the stereochemistry of diastereomeric pyridine-3-carboxamides .

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine-3-carboxamides can be explored through various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide derivative . Additionally, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones resulted in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxopyrrolidine-3-carboxamides can be influenced by the substituents on the pyrrolidine ring. For example, the presence of a chloro or hydroxyl group can enhance the antioxidant activity of these compounds . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is essential for understanding their chemical behavior . Furthermore, the stereochemistry of the substituents can significantly affect the biological activity, as seen in the antimicrobial screening of these compounds .

科学的研究の応用

薬物動態学および薬物代謝

この化合物は、薬物動態学および薬物代謝研究において、薬物が体内にどのように吸収、分布、代謝、排泄されるかを理解するために役立ちます。その構造は、同様の性質を持つ他の化合物の挙動をモデル化するために使用できます。

これらのアプリケーションはそれぞれ、1-メチル-5-オキソピロリジン-3-カルボキサミドの独自の化学構造を活用して、創薬から材料科学まで、さまざまな科学研究の側面を探求しています 。研究におけるこの化合物の汎用性は、さまざまな科学分野の理解を深める上で重要な役割を果たしていることを示しています。

作用機序

Target of Action

1-Methyl-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine , a five-membered nitrogen heterocycle . The primary target of this compound is the CCR5 receptor . CCR5, or CC chemokine receptor 5, is a protein on the surface of white blood cells involved in the immune system’s response to inflammation and is a coreceptor for HIV-1 .

Mode of Action

The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, preventing the interaction between the receptor and its natural ligands, the CC chemokines . This blockade inhibits the entry of HIV-1 into host cells .

Biochemical Pathways

The compound’s action affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents HIV-1 from entering host cells, thereby inhibiting the virus’s replication cycle . This action can lead to a reduction in viral load in HIV-1-infected individuals .

Pharmacokinetics

The pyrrolidine scaffold, to which this compound belongs, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 entry into host cells . This action can lead to a reduction in viral load in HIV-1-infected individuals, potentially reducing HIV-associated morbidity and mortality .

将来の方向性

The future directions for the study of 1-Methyl-5-oxopyrrolidine-3-carboxamide could involve further exploration of its biological activity and potential applications. Given its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist , it could be studied for its potential use in the treatment of conditions such as epilepsy, anxiety, and arrhythmia.

特性

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNQKOAFGDBANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337277 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89677-16-7 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)